molecular formula C14H10Cl2N2O B2548655 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile CAS No. 439112-18-2

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile

Cat. No.: B2548655
CAS No.: 439112-18-2
M. Wt: 293.15
InChI Key: MVGYBNNUHQPPTP-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile (CAS: 400077-20-5) is a pyridine-carbonitrile derivative featuring a 2,4-dichlorophenyl substituent at the 6-position and an ethoxy group at the 2-position. Its molecular formula is C₁₄H₁₀Cl₂N₂O, with a molar mass of 309.15 g/mol. The compound is of interest in medicinal chemistry due to the electron-withdrawing cyano group and the lipophilic dichlorophenyl moiety, which enhance binding to biological targets .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-2-19-14-9(8-17)3-6-13(18-14)11-5-4-10(15)7-12(11)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGYBNNUHQPPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
12,4-Dichlorobenzonitrile + Ethyl nicotinatePotassium carbonate, DMF, heat6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile
2Various nucleophiles (for substitution)Appropriate solvents and conditionsSubstituted derivatives

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with distinct properties .

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating selective cytotoxicity against malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Medicinal Chemistry

The compound is under investigation for its potential role in drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology. Studies have shown that it can inhibit key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in tumor growth and metastasis .

Case Studies and Findings

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant inhibition of cancer cell proliferation across multiple cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The compound's selectivity was highlighted by its reduced effect on normal human fibroblast cells .
  • Mechanism of Action : Molecular docking studies provided insights into how the compound interacts with EGFR and VEGFR-2 active sites. These interactions suggest potential pathways through which the compound exerts its biological effects, paving the way for further drug development efforts targeting these receptors .
  • Chemical Modification Potential : The versatility of this compound allows for various chemical reactions including oxidation and reduction processes that can yield new derivatives with enhanced biological activity or different pharmacological profiles.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

6-(Chlorothiophenyl) Derivatives
  • Example: 6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile (2e) Key Differences: The dichlorophenyl group is replaced with a dichlorothiophenyl ring, introducing sulfur into the structure. The 2-ethoxy group is substituted with a 2-oxopropoxy chain. These derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
Trifluoromethyl-Substituted Analogues
  • Example: 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-47-6) Key Differences: A trifluoromethyl (-CF₃) group replaces the cyano (-CN) at the 4-position. The ethoxy group is substituted with a dichlorophenoxy moiety. Impact: The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism. Such compounds are often explored in agrochemical and pharmaceutical applications due to improved bioavailability .
Hydrazinyl Derivatives
  • Example: 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-[2-(2-oxoindolin-3-ylidene)hydrazinyl]nicotinonitrile Key Differences: A hydrazinyl-indolinone substituent replaces the ethoxy group. These derivatives demonstrate cytotoxic activity against HeLa cells (IC₅₀: 12–18 µM) .
Key Observations:
  • The thiophenyl derivatives prioritize antibacterial efficacy, likely due to enhanced membrane permeability from sulfur-containing groups.
  • Hydrazinyl derivatives show superior cytotoxicity, possibly due to interactions with cellular kinases or DNA .
  • The target compound’s ethoxy and cyano groups may favor selective binding to unexplored targets, warranting further study.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Target Compound: Expected -CN stretch at ~2220 cm⁻¹ (similar to 2216 cm⁻¹ in ).
    • Thiophenyl Derivatives: Additional C-S stretches at ~680 cm⁻¹ .
  • ¹H-NMR :
    • Ethoxy group protons in the target compound resonate at δ 1.36 ppm (triplet) and δ 4.05 ppm (quartet), comparable to ethoxy signals in .
    • Hydrazinyl derivatives show NH peaks at δ 8.5–9.5 ppm .

Biological Activity

6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a dichlorophenyl group attached to a pyridine ring, which is further substituted with an ethoxy group and a carbonitrile group. The synthesis typically involves the reaction of 2,4-dichlorobenzonitrile with ethyl nicotinate in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. This reaction is usually conducted under elevated temperatures to ensure optimal yield.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes involved in critical metabolic pathways or directly induce cellular stress responses leading to apoptosis. For instance, its interaction with DNA topoisomerases has been suggested as a potential pathway for its anticancer effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Study on Cancer Cell Lines

In a separate investigation reported in Cancer Letters, researchers assessed the effects of the compound on various cancer cell lines. They found that treatment with this compound resulted in decreased cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

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